N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-13-11-14(21-2)3-4-15(13)24(19,20)17-12-16(22-8-7-18)5-9-23-10-6-16/h3-4,11,17-18H,5-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYQOMQJMSQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that exhibits diverse biological activities. This compound integrates a sulfonamide moiety with a tetrahydrothiopyran structure, which may enhance its pharmacological profile. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several functional groups that contribute to its biological activity, including a methoxy group, a sulfonamide group, and a hydroxyethoxy substituent. The presence of the tetrahydro-2H-thiopyran ring is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄S |
| Molecular Weight | 337.5 g/mol |
| CAS Number | 2319836-42-3 |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing sulfonamide groups often act by inhibiting enzymes essential for bacterial growth or function. The specific mechanism of action for this compound is not fully elucidated; however, it may involve:
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Targeting Viral Infections : Given the structural similarities to other antiviral compounds, it may exhibit activity against viral infections, particularly those involving herpesviruses.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial pathogens. For instance, compounds with similar structures have shown efficacy against:
- Escherichia coli
- Staphylococcus aureus
These findings warrant further exploration into the compound's spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound's potential antiviral properties are highlighted by its structural relation to known antiviral agents targeting herpesviruses. A study on related tetrahydrothiopyran derivatives indicated significant antiviral activity against:
- Herpes Simplex Virus (HSV)
- Varicella Zoster Virus (VZV)
Case Studies and Research Findings
- Case Study on Herpesvirus Inhibition : A derivative of the tetrahydrothiopyran class exhibited EC50 values as low as 0.075 µM against VZV, indicating strong antiviral efficacy .
- In Vivo Studies : Animal models treated with sulfonamide derivatives showed reduced viral loads in tissues infected with HSV, suggesting that similar mechanisms may apply to this compound.
- Toxicity Assessment : Toxicological studies are essential to evaluate safety profiles. Initial assessments indicate low toxicity levels comparable to existing sulfonamide drugs .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide?
The synthesis involves multi-step reactions, including alkylation of 3-(4-methoxyphenyl)propanamide with tetrahydrothiopyran derivatives and subsequent hydroxyethoxy group introduction. Key parameters include:
- Temperature control : Maintaining 0–5°C during nucleophilic substitutions to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Yields typically range from 40–60%; increasing equivalents of the thiopyran precursor by 1.2× can improve yield to ~70% .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound’s tetrahydrothiopyran and methoxyphenyl moieties?
SAR studies should focus on:
- Functional group substitution : Replace the methoxy group with ethoxy or halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Ring modifications : Synthesize analogs with tetrahydrothiopyran replaced by piperidine or morpholine rings to evaluate steric and electronic contributions .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
Validate hypotheses via in vitro assays (e.g., MIC for antimicrobial activity) and correlate with logP values to assess bioavailability .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy :
- ¹H NMR : Verify methoxy singlet at δ 3.8–4.0 ppm and thiopyran methylene protons at δ 2.5–3.0 ppm .
- ¹³C NMR : Confirm sulfonamide carbonyl at ~170 ppm and thiopyran carbons at 30–45 ppm .
- Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₇H₂₅NO₅S₂: calc. 411.12; observed 411.1±0.2) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm purity >95% .
Advanced: How should researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Standardized assays : Replicate antimicrobial activity using CLSI guidelines (e.g., broth microdilution for MIC determination) .
- Impurity profiling : Quantify byproducts (e.g., unreacted thiopyran intermediates) via GC-MS and assess their bioactivity .
- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects) .
Basic: What steps ensure reproducibility in synthesizing and characterizing this compound?
- Detailed protocols : Document reaction times (±5 min), temperature (±2°C), and solvent batch numbers .
- Cross-lab validation : Share samples with independent labs for NMR and LC-MS verification .
- Reference standards : Use commercially available sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) as internal controls .
Advanced: How can computational modeling predict this compound’s metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the methoxy group) .
- Toxicity profiling : Run ProTox-II to identify potential hepatotoxicity risks linked to the thiopyran moiety .
- MD simulations : Analyze binding stability with serum albumin (PDB: 1AO6) to predict half-life in vivo .
Advanced: What strategies address solubility challenges for in vivo studies of this compound?
- Co-solvent systems : Use PEG-400/water (60:40) to achieve >1 mg/mL solubility .
- Prodrug design : Introduce phosphate groups at the hydroxyethoxy moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
